Differential CYP3A4 Inhibition: Establishing Potency Context for ADMET Studies
2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile demonstrates quantifiable inhibition of human cytochrome P450 3A4, a critical enzyme in drug metabolism and a key liability to profile in drug discovery. While direct comparator data for a close structural analog in the same assay system is not available, the observed potency can be benchmarked against the well-characterized, high-potency CYP11B2 inhibitor MOERAS115 (4-((5-phenyl-1H-imidazol-1-yl)methyl)benzonitrile). MOERAS115, a structurally more complex benzonitrile derivative, exhibits an IC50 of 1.7 nM for its primary target [1]. The moderate potency of 2-Hydroxy-4-(1H-imidazol-1-yl)benzonitrile against CYP3A4 (IC50 of 233 nM) provides a valuable data point for assessing its potential for off-target drug-drug interactions relative to highly optimized, potent leads.
| Evidence Dimension | Inhibitory potency against cytochrome P450 enzymes (IC50) |
|---|---|
| Target Compound Data | IC50 = 233 nM (vs. CYP3A4) |
| Comparator Or Baseline | MOERAS115 (4-((5-phenyl-1H-imidazol-1-yl)methyl)benzonitrile), IC50 = 1.7 nM (vs. CYP11B2) |
| Quantified Difference | Approximately 137-fold lower potency against a related CYP target (CYP3A4 vs CYP11B2) in a cross-study context. |
| Conditions | Target: Human CYP3A4 expressed in insect supersomes; Assay: reduction in 10-hydroxymidazolam formation using midazolam as substrate. |
Why This Matters
This cross-study benchmark allows users to calibrate the compound's CYP inhibition profile, crucial for early ADMET risk assessment in drug discovery campaigns.
- [1] BindingDB. BDBM50568243 / CHEMBL4846752: CYP3A4 Inhibition Assay. University of Sharjah / ChEMBL. Accessed 2026. View Source
- [2] Roumen L, et al. Synthesis, biological evaluation, and molecular modeling of 1-benzyl-1H-imidazoles as selective inhibitors of aldosterone synthase (CYP11B2). J Med Chem. 2010;53(5):1935-1948. View Source
